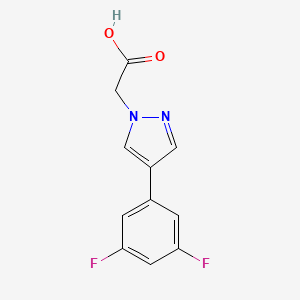
2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(烯丙氧基)-1-甲基-1H-吡唑-4-基)乙酸是一种有机化合物,属于吡唑衍生物类别。吡唑是含有两个氮原子位于 1 位和 2 位的五元杂环化合物。这种特殊的化合物以在吡唑环的 5 位存在烯丙氧基和在 4 位存在羧酸基团为特征。
准备方法
合成路线和反应条件
2-(5-(烯丙氧基)-1-甲基-1H-吡唑-4-基)乙酸的合成可以通过多步过程实现。一种常用的方法包括以下步骤:
吡唑环的形成: 起始原料,例如 1-甲基-3,5-二氧代吡唑烷,与水合肼发生环化反应生成吡唑环。
烯丙氧基的引入: 然后将吡唑中间体在碳酸钾等碱的存在下与烯丙基溴反应,在 5 位引入烯丙氧基。
羧化: 最后一步是在高压和高温下用二氧化碳对吡唑衍生物进行羧化反应,以获得所需产物。
工业生产方法
2-(5-(烯丙氧基)-1-甲基-1H-吡唑-4-基)乙酸的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对更高的产率和纯度进行优化,通常使用连续流动反应器和自动化系统以确保一致性和效率。
化学反应分析
反应类型
2-(5-(烯丙氧基)-1-甲基-1H-吡唑-4-基)乙酸可以进行各种化学反应,包括:
氧化: 烯丙氧基可以被氧化成环氧化物或二醇。
还原: 羧酸基团可以被还原成醇或醛。
取代: 烯丙氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: m-氯过氧苯甲酸 (m-CPBA) 或四氧化锇 (OsO4) 等试剂可用于氧化反应。
还原: 通常使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 硫醇、胺或卤化物等亲核试剂可用于取代反应。
主要产物
氧化: 环氧化物,二醇
还原: 醇,醛
取代: 各种取代的吡唑衍生物
科学研究应用
2-(5-(烯丙氧基)-1-甲基-1H-吡唑-4-基)乙酸在科学研究中有多种应用:
药物化学: 它可以用作合成潜在候选药物的构建块,特别是针对炎症和癌症的药物。
材料科学: 该化合物可用于开发具有特定电子或光学性质的新材料。
生物学研究: 由于其独特的结构,它可以作为探针来研究酶机制和相互作用。
作用机制
2-(5-(烯丙氧基)-1-甲基-1H-吡唑-4-基)乙酸的作用机制取决于其具体的应用。在药物化学中,它可能通过抑制参与疾病通路的特异性酶或受体而发挥作用。所涉及的分子靶标和通路将根据具体的生物学环境和为治疗目的对化合物所做的修饰而有所不同。
相似化合物的比较
类似化合物
- 2-(5-(甲氧基)-1-甲基-1H-吡唑-4-基)乙酸
- 2-(5-(乙氧基)-1-甲基-1H-吡唑-4-基)乙酸
- 2-(5-(丙氧基)-1-甲基-1H-吡唑-4-基)乙酸
独特性
2-(5-(烯丙氧基)-1-甲基-1H-吡唑-4-基)乙酸由于存在烯丙氧基而具有独特性,这赋予了其特定的反应性和性质。这使其成为合成更复杂分子的宝贵中间体,并允许其在生物系统中与甲氧基、乙氧基和丙氧基类似物相比具有独特的相互作用。
属性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC 名称 |
2-(1-methyl-5-prop-2-enoxypyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-14-9-7(5-8(12)13)6-10-11(9)2/h3,6H,1,4-5H2,2H3,(H,12,13) |
InChI 键 |
IDPJBTKCXGXFGZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)CC(=O)O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


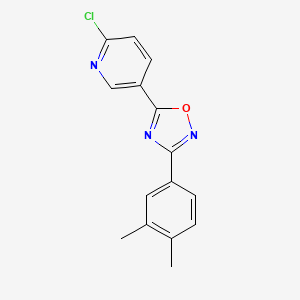


![4-Chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11797563.png)

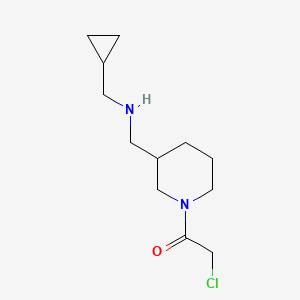
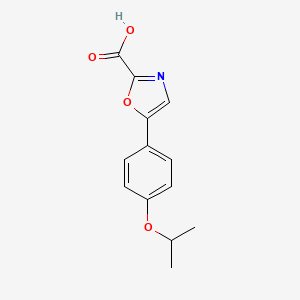

![4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid](/img/structure/B11797596.png)
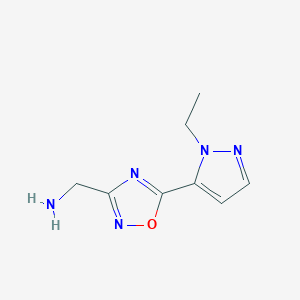
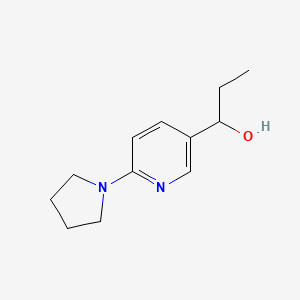
![4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11797619.png)
